1-[3-(4-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene
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Overview
Description
1-[3-(4-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with methoxyphenoxy and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with 1-bromo-3-chloropropane to form 3-(4-methoxyphenoxy)propyl chloride. This intermediate is then reacted with 2,3,5-trimethylphenol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can target the aromatic ring or the propoxy group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1-[3-(4-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 1-[3-(4-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 1-[3-(4-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene
- 2-[3-(4-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene
- 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-[3-(4-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14-12-15(2)16(3)19(13-14)22-11-5-10-21-18-8-6-17(20-4)7-9-18/h6-9,12-13H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBLWDSJZQUWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCOC2=CC=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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